molecular formula C18H13ClN2S B2706131 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline CAS No. 303149-29-3

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline

Cat. No.: B2706131
CAS No.: 303149-29-3
M. Wt: 324.83
InChI Key: ILAXHDXLMGKCCK-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid or its derivatives, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the 4-Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the quinazoline core.

    Attachment of the 2-Propynylsulfanyl Group: This can be achieved through thiol-alkyne coupling reactions, often using reagents like sodium hydride (NaH) and propargyl bromide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and propynylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under various conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent, subject to further research and clinical trials.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)pyrimidine
  • 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)benzimidazole

Uniqueness

2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-prop-2-ynylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h1,3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXHDXLMGKCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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